Lipophilicity (LogP) Comparison: Para-Substitution Enhances Partition Coefficient
The calculated partition coefficient (LogP) of 1-(1,2-Dichloroethyl)-4-methylbenzene is 3.51 [1]. This is significantly higher than that of its monochloro analog, 1-(2-chloroethyl)-4-methylbenzene, which has a LogP of approximately 2.9 . This difference in lipophilicity, driven by the presence of the second chlorine atom, suggests that the dichloroethyl compound will exhibit greater membrane permeability and different distribution characteristics in biological systems .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.51 |
| Comparator Or Baseline | 1-(2-chloroethyl)-4-methylbenzene (LogP ~2.9) |
| Quantified Difference | +0.61 LogP units (approx.) |
| Conditions | Calculated using standard software (e.g., ACD/Labs or similar) for octanol-water partition coefficient. |
Why This Matters
Higher LogP is a key determinant in a compound's ADME properties, directly influencing its suitability as a drug-like lead or a cell-permeable probe.
- [1] Chemsrc. (2024). 1-(1,2-Dichloroethyl)-4-methylbenzene (CAS 54789-31-0). View Source
